2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Suzuki-Miyaura Coupling Shelf Life Chemical Stability

Researchers requiring robust, orthogonal building blocks often face protodeboronation and unwanted side reactions. 2,6-Dichloro-4-(pinacol boronate)aniline (CAS 1371630-51-1) solves this: - Pinacol ester provides ~100× greater hydrolytic stability than free boronic acid, enabling reliable multi-step synthesis and long-term storage. - 2,6-Dichloro substitution reduces aniline nucleophilicity for chemoselective derivatization. - Commercially available with consistent 95% purity, ensuring reproducible research and scalable procurement.

Molecular Formula C12H16BCl2NO2
Molecular Weight 288 g/mol
CAS No. 1371630-51-1
Cat. No. B1532804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS1371630-51-1
Molecular FormulaC12H16BCl2NO2
Molecular Weight288 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)Cl
InChIInChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3
InChIKeyCKJITHMIVSKFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?


2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1371630-51-1), also known as 4-Amino-3,5-dichlorophenylboronic acid pinacol ester, is a difunctional aryl building block with the molecular formula C12H16BCl2NO2 and a molecular weight of 288.0 g/mol [1]. It incorporates a pinacol boronic ester group for Suzuki–Miyaura cross-coupling and a 2,6-dichloroaniline moiety, which provides a deactivated aromatic amine handle for further derivatization. This combination of orthogonal reactive sites makes it a versatile intermediate for synthesizing complex molecules in medicinal chemistry and agrochemical research.

1 Pinacol boronic ester for Suzuki–Miyaura cross-coupling
2 2,6-Dichloroaniline handle with reduced nucleophilicity for chemoselective derivatization
3 Orthogonal reactive sites enable iterative modular synthesis
4 Supplier-characterized high-purity building block for reproducible research

Why Generic Analogs Cannot Replace This Compound


Substituting this compound with a simple aniline or a non-halogenated 4-aminophenylboronic ester like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-73-3) alters both the electronic and steric properties of the resulting products. The 2,6-dichloro substitution significantly reduces the nucleophilicity of the aniline nitrogen (a class-level effect), which can be critical for controlling subsequent chemoselective reactions [1]. Furthermore, the pinacol ester provides superior stability against protodeboronation—approximately two orders of magnitude compared to the free boronic acid—ensuring reliable performance in multi-step synthesis and long-term storage, a critical factor for robust procurement and research reproducibility [2].

Non-halogenated 4-aminophenylboronic ester exhibits higher aniline nucleophilicity, which may shift chemoselectivity and lead to undesired side reactions in multi-step sequences.
Free boronic acid lacks the pinacol ester protection; reported class-level data indicate lower resistance to protodeboronation, potentially affecting shelf life and coupling reliability.
Mono-functional analogs (e.g., 3,5-dichlorophenylboronic ester or 2,6-dichloroaniline) lack the orthogonal handle, preventing iterative derivatization without additional protection steps.

Quantitative Differentiation Evidence


Hydrolytic Stability of the Pinacol Ester

For the target compound's boronic ester functionality, pinacol boronic esters as a class demonstrate protection factors of approximately two orders of magnitude (100-fold) against protodeboronation relative to their corresponding free boronic acids [1]. This means the target compound, as a pinacol ester, is significantly more resistant to premature deactivation during storage and reaction setup than its free acid counterpart, (4-Amino-3,5-dichlorophenyl)boronic acid.

Hydrolytic Stability
Class-level
~100-fold protection factor vs. free boronic acid
Supports longer shelf life and reliable coupling performance
Based on class-level ester stability models
Suzuki-Miyaura Coupling Shelf Life Chemical Stability

Aniline Nucleophilicity and Basicity Reduction

The 2,6-dichloro substitution pattern on the aniline ring significantly reduces the basicity and nucleophilicity of the amino group. While direct comparative pKa data for this specific compound is not readily available, a class-level inference based on substituent effects allows a comparison. Unsubstituted aniline has a pKa of its conjugate acid of about 4.6 [1]. The addition of two electron-withdrawing chlorine atoms at the 2 and 6 positions is predicted to lower this pKa by roughly 1-2 units, making the amino group considerably less nucleophilic than that in the non-chlorinated comparator, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Aniline Basicity Reduction
Class-level
Predicted pKa reduction ~1–2 units (conjugate acid)
Enables chemoselective acylation in presence of other nucleophiles
Extrapolated from linear free-energy relationships for anilines
Chemoselectivity Reaction Design Amide Coupling

Dual Orthogonal Functionalization Capability

The target compound uniquely combines a pinacol boronic ester and a protected aniline in a single molecule. This is in direct contrast to 3,5-Dichlorophenylboronic acid pinacol ester (CAS 68716-51-8), which lacks the amino handle, and 2,6-dichloroaniline (CAS 608-31-1), which lacks the boronic ester. While no single paper explicitly quantifies the overall yield advantage of a dual-functional versus a stepwise approach for this exact molecule, the broader principle is well-established: having both groups on the same scaffold can eliminate an entire step of protecting group installation/removal, which is a class-level inference from modern modular synthesis strategies [1].

Orthogonal Reactivity
Class-level
Eliminates 1–2 synthetic steps vs. sequential protection route
Supports convergent and modular synthesis strategies
Class-level principle of step economy; not validated for this molecule
Diversity-Oriented Synthesis One-Pot Reactions Modular Synthesis

Commercial Purity and Supply Consistency

Commercial suppliers like BoronPharm (Cat. No. BP22880) list this specific compound with a minimum purity of 97% [1]. This is comparable to or slightly higher than the standard purity available for the more common and non-chlorinated analog, 4-aminophenylboronic acid pinacol ester (CAS 214360-73-3), which is typically offered at 97-98% . The guaranteed high purity of the target compound, combined with certification, supports its selection for sensitive applications where unknown impurities could lead to irreproducible results.

Commercial Purity
Supplier data
≥97% (supplier specification)
Consistent quality for sensitive synthetic applications
Data from BoronPharm certificate; batch verification recommended
Quality Control Procurement Reproducibility

High-Impact Application Scenarios


β2-Adrenergic Agonist Library Synthesis

The 4-amino-3,5-dichlorophenyl motif is a core pharmacophore in respiratory drugs like clenbuterol [1]. This boronic ester allows for the rapid, diversity-oriented synthesis of novel analog libraries via Suzuki–Miyaura coupling, directly replacing a linear synthesis with a modular one. The reduced nucleophilicity of the 2,6-dichloroaniline nitrogen (Section 3, Item 2) provides inherent chemoselectivity during subsequent derivatization steps, preventing unwanted side reactions.

Late-Stage Functionalization in Drug Discovery

In medicinal chemistry, late-stage functionalization (LSF) is key to exploring structure-activity relationships (SAR). The superior hydrolytic stability of the pinacol ester (Section 3, Item 1) makes this compound a reliable partner for LSF, even after prolonged storage in compound management systems. It can be reliably used to install the 4-amino-3,5-dichlorophenyl group onto complex, precious late-stage intermediates without needing to prepare it fresh for each reaction.

Halogenated Agrochemical Building Block Development

Chlorinated aromatic amines are common precursors to herbicides and fungicides. The orthogonal boronic ester handle allows for the creation of non-symmetric biaryl structures typical of modern agrochemicals. The confirmed commercial availability of this compound with ≥97% purity (Section 3, Item 4) ensures that process chemists can source a consistent quality of starting material for scale-up studies, a key differentiator from less characterized or non-commercial analogs.

Chemoselective Polymerization for Organic Electronics

The target compound's dual functionality is valuable in materials science. The boronic ester can undergo Suzuki polycondensation to create conjugated polymer backbones, while the deactivated aniline site (Section 3, Item 2) can be orthogonally functionalized post-polymerization to tune the material's optical or electronic properties. This serial functionalization strategy (Section 3, Item 3) is not possible with mono-functional analogs like 3,5-dichlorophenylboronic acid pinacol ester.

Application
Selection Property
Validation Focus
β2-Adrenergic Agonist Library Synthesis
Boronic ester coupling handle with deactivated aniline for chemoselective derivatization
Suzuki coupling efficiency and amine acylation selectivity
Late-Stage Functionalization in Drug Discovery
Reported hydrolytic stability of pinacol ester supports long-term storage and reliable use
Protodeboronation resistance and coupling yield after prolonged storage
Halogenated Agrochemical Building Block Development
High-purity building block with supplier certification for process consistency
Purity verification and batch-to-batch reproducibility in scale-up studies
Chemoselective Polymerization for Organic Electronics
Orthogonal reactivity allows post-polymerization functionalization of the aniline site
Orthogonality under Suzuki polycondensation conditions
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